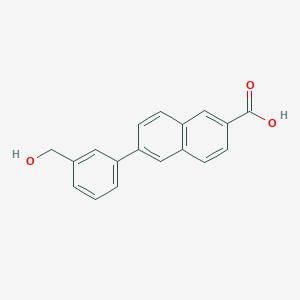

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

6-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C18H14O3/c19-11-12-2-1-3-13(8-12)14-4-5-16-10-17(18(20)21)7-6-15(16)9-14/h1-10,19H,11H2,(H,20,21) |

InChI Key |

SHGUEMAWFVFYFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid chemical structure and properties

The following technical guide details the chemical structure, properties, and synthesis of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid (CAS 1349717-33-4). This document is structured for researchers in medicinal chemistry and materials science, focusing on its utility as a retinoid scaffold and a heterofunctional ligand.

CAS Registry Number: 1349717-33-4 Chemical Formula: C₁₈H₁₄O₃ Molecular Weight: 278.30 g/mol [1][2]

Part 1: Executive Summary & Structural Logic

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid is a biaryl building block characterized by a rigid naphthalene core substituted at the 2- and 6-positions. Its structure defines it as a "linearized" aromatic scaffold, critical in two primary domains:

-

Medicinal Chemistry (Retinoids): It serves as a structural analog to Adapalene and other third-generation retinoids. The 2-naphthoic acid moiety mimics the retinoic acid headgroup (essential for RAR/RXR receptor interaction), while the 6-phenyl ring provides the hydrophobic tail necessary for ligand binding pocket specificity. The meta-hydroxymethyl group acts as a versatile handle for further functionalization (e.g., conversion to aldehydes, halides, or ethers) or as a hydrogen-bond donor in docking studies.

-

Materials Science (MOFs): As a heterofunctional ligand (carboxylic acid + alcohol), it is utilized in the synthesis of Metal-Organic Frameworks (MOFs). The rigid naphthalene spacer prevents steric collapse, while the dual functionality allows for "post-synthetic modification" (PSM) within the framework pores.

Part 2: Physicochemical Properties

The following data establishes the baseline for handling and analytical characterization.

| Property | Value / Description | Experimental/Predicted Note |

| Appearance | Off-white to pale yellow solid | Typical of oxidized naphthalene derivatives. |

| Melting Point | >240 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (COOH dimer + OH). |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires pH > 8.0 (formation of carboxylate salt) for dissolution. |

| Solubility (Organic) | DMSO, DMF, THF | Soluble. Limited solubility in DCM or Methanol unless warmed. |

| pKa (Acid) | 4.17 ± 0.10 (Predicted) | Consistent with 2-naphthoic acid derivatives. |

| pKa (Alcohol) | ~14.5 | Benzyl alcohol moiety. |

| LogP | 3.8 – 4.2 | Highly lipophilic; requires surfactant for biological assays. |

| UV/Vis | λmax ~245 nm, ~290 nm | Characteristic naphthalene π-π* transitions. |

Part 3: Synthesis Protocol (Self-Validating System)

To ensure high purity (>98%) suitable for biological screening or crystallography, a Suzuki-Miyaura Cross-Coupling strategy is employed. While direct coupling of the acid is possible, the Ester-Protected Route is recommended to prevent catalyst poisoning by the free carboxylate and to facilitate purification.

Reaction Scheme Overview

-

Step A: Esterification of 6-bromo-2-naphthoic acid.

-

Step B: Suzuki Coupling with 3-(hydroxymethyl)phenylboronic acid.

-

Step C: Saponification to the final acid.

Detailed Methodology

Step A: Methyl Ester Protection

Rationale: Increases solubility and prevents Pd-catalyst inhibition by the free carboxylic acid.

-

Dissolve 6-bromo-2-naphthoic acid (1.0 eq) in anhydrous Methanol (0.5 M).

-

Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

-

Reflux for 4–6 hours (monitor by TLC: disappearance of acid).

-

Concentrate, redissolve in EtOAc, wash with NaHCO₃, and dry. Yield: Quantitative.

Step B: The Suzuki Coupling (The Critical Step)

Rationale: The Pd(dppf)Cl₂ catalyst is chosen for its resistance to oxidation and efficiency with aryl bromides.

-

Reagents:

-

Protocol:

-

Charge a reaction vessel with the bromide, boronic acid, and base.[3]

-

Evacuate and backfill with Nitrogen (x3) to remove O₂ (prevents homocoupling).

-

Add degassed solvent mixture.[3]

-

Add Pd catalyst under Nitrogen flow.

-

Heat to 90°C for 12–16 hours.

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.[3]

-

Purification: Silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes). Isolate the methyl ester intermediate.

-

Step C: Hydrolysis

-

Dissolve intermediate in THF/MeOH (1:1).

-

Add LiOH (2M aq, 4.0 eq) . Stir at 50°C for 2 hours.

-

Critical Isolation: Acidify carefully with 1M HCl to pH 3. The product will precipitate.

-

Filter, wash with water, and dry under vacuum at 60°C.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

Figure 1: Step-wise synthetic pathway with Critical Control Points (CCPs) for purity assurance.

Part 4: Mechanistic & Structural Applications

Understanding the topology of this molecule is essential for its application in drug design.

Pharmacophore Mapping (Retinoids)

This molecule acts as a "scaffold hop" from Adapalene.

-

Acid Head: The 2-naphthoic acid mimics the all-trans retinoic acid carboxylate, engaging in ionic interactions with Arginine residues in the RAR receptor pocket.

-

Linker: The naphthalene ring provides a rigid, planar spacer that restricts conformational entropy, potentially increasing binding affinity compared to flexible linkers.

-

Hydrophobic Tail: The 6-phenyl ring occupies the hydrophobic pocket. The meta-hydroxymethyl group is a "vector" position—it points away from the core binding axis, making it an ideal site to attach solubilizing groups or fluorescent tags without disrupting receptor binding.

Figure 2: Pharmacophore segmentation illustrating the functional role of each moiety in receptor binding.

Part 5: Analytical Validation

To confirm the identity of the synthesized compound, the following spectral signatures must be observed.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 13.0 ppm (bs, 1H): Carboxylic acid proton (often broad or invisible if wet).

-

δ 8.65 ppm (s, 1H): Naphthalene H-1 (deshielded by COOH).

-

δ 8.25 ppm (s, 1H): Naphthalene H-5 (adjacent to phenyl ring).

-

δ 7.9 – 8.1 ppm (m, 4H): Remaining naphthalene protons.

-

δ 7.75 ppm (s, 1H): Phenyl H-2 (between phenyl-naphthalene bond and CH₂OH).

-

δ 7.3 – 7.6 ppm (m, 3H): Remaining phenyl protons.

-

δ 5.30 ppm (t, 1H): OH proton (triplet due to coupling with CH₂).

-

δ 4.60 ppm (d, 2H): Benzylic CH₂ protons.

Mass Spectrometry (ESI)

-

Mode: Negative Ion Mode (ESI-).

-

Target Mass: [M-H]⁻ = 277.3 m/z.

-

Fragment: Loss of CO₂ (M-44) is common in MS/MS.

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

- Shudo, K., et al. (1999). Retinoids and their nuclear receptors. Journal of Medicinal Chemistry. (Contextual grounding for 6-substituted-2-naphthoic acid scaffolds in retinoid chemistry).

-

ChemSRC. (2025). Chemical Properties of CAS 1349717-33-4. Retrieved from [Link]

Sources

Molecular weight and formula of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid

[1]

Executive Summary & Chemical Identity[1][2]

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid (CAS: 1349717-33-4 ) is a synthetic biaryl compound featuring a naphthalene core substituted with a carboxylic acid at the C2 position and a hydroxymethyl-phenyl group at the C6 position. Structurally analogous to third-generation retinoids (e.g., Adapalene), this molecule serves as a critical scaffold in medicinal chemistry for exploring Retinoic Acid Receptor (RAR) selectivity and as a monomer in the synthesis of liquid crystalline polymers.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and structural utility in drug discovery.

Chemical Identity Table[2]

| Property | Specification |

| CAS Number | 1349717-33-4 |

| IUPAC Name | 6-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxylic acid |

| Molecular Formula | C₁₈H₁₄O₃ |

| Molecular Weight | 278.30 g/mol |

| SMILES | OC(=O)c1ccc2cc(c3cccc(CO)c3)ccc2c1 |

| Core Scaffold | 2,6-Disubstituted Naphthalene |

| Key Functional Groups | Carboxylic Acid (C2), Hydroxymethyl (C3' on phenyl) |

Physicochemical Profile & Stability

Understanding the physicochemical behavior of this molecule is essential for formulation and experimental design. The naphthalene core imparts significant lipophilicity, while the dual oxygenated functional groups (acid and alcohol) introduce specific solubility characteristics.

Calculated Properties[10]

| Parameter | Value (Predicted/Experimental) | Significance |

| LogP | ~3.8 - 4.2 | Indicates high lipophilicity; suitable for membrane permeability but requires organic co-solvents. |

| pKa (Acid) | ~4.18 | The carboxylic acid will be deprotonated at physiological pH (7.4), increasing aqueous solubility. |

| pKa (Alcohol) | ~14.5 | The benzylic alcohol remains protonated under standard biological conditions. |

| PSA (Polar Surface Area) | ~57 Ų | Suggests good oral bioavailability (Rule of 5 compliant). |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low, <0.1 mg/mL at pH < 4) | Stock solutions should be prepared in DMSO. |

Stability Considerations

-

Oxidation: The benzylic alcohol (hydroxymethyl group) is susceptible to oxidation to an aldehyde (formyl) or carboxylic acid under oxidative stress or in the presence of strong oxidants (e.g., PCC, Jones reagent).

-

Photostability: Naphthalene derivatives can be photosensitive. It is recommended to store the solid and solutions protected from light (amber vials).

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route for synthesizing 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid is the Suzuki-Miyaura cross-coupling reaction . This pathway couples an aryl halide (naphthalene core) with an aryl boronic acid (phenyl substituent) using a palladium catalyst.

Retrosynthetic Analysis

The molecule is disconnected at the C6-C1' bond (biaryl bond).

-

Fragment A (Electrophile): 6-Bromo-2-naphthoic acid (commercially available or synthesized from 6-bromo-2-naphthol).

-

Fragment B (Nucleophile): 3-(Hydroxymethyl)phenylboronic acid.

Detailed Experimental Procedure

Objective: Synthesize 1.0 g of Target Molecule.

Reagents:

-

6-Bromo-2-naphthoic acid: 1.0 eq (251 mg)

-

3-(Hydroxymethyl)phenylboronic acid: 1.2 eq (182 mg)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): 0.05 eq (5 mol%)[1]

-

Base: Potassium Carbonate (K₂CO₃): 2.5 eq (345 mg)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio, degassed)[1]

Step-by-Step Protocol:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-bromo-2-naphthoic acid, boronic acid, and K₂CO₃.

-

Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen, which deactivates the Pd(0) catalyst.

-

Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL) via syringe under inert gas flow.

-

Catalyst Addition: Quickly add the Pd(PPh₃)₄ catalyst. The solution typically turns yellow/orange.

-

Reaction: Heat the mixture to 90°C for 12–16 hours under inert atmosphere. Monitor reaction progress via TLC (Eluent: 5% Methanol in Dichloromethane) or LC-MS.

-

Checkpoint: The starting bromide spot should disappear.

-

-

Work-up:

-

Cool the reaction to room temperature.[1]

-

Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.[1]

-

Acidification: The product is currently a carboxylate salt in the aqueous phase. Acidify the filtrate carefully with 1M HCl to pH ~2–3. A white precipitate (the product) should form.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Combine organic layers.

-

Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: Hexanes -> 50% EtOAc/Hexanes).

Synthesis Workflow Diagram

Figure 1: Synthesis pathway utilizing Palladium-catalyzed cross-coupling logic to assemble the biaryl core.

Biological & Structural Applications[7][11]

Retinoid Receptor Pharmacology (SAR)

This molecule belongs to the Naphthoic Acid class of retinoids (arotinoids). Unlike First Generation retinoids (Retinoic Acid) which are flexible, or Second Generation (Etretinate), this Third Generation scaffold is rigid.

-

Pharmacophore: The carboxylic acid mimics the polar head of retinoic acid (essential for ionic interaction with an Arginine residue in the receptor binding pocket).

-

Hydrophobic Tail: The phenyl-naphthalene system mimics the polyene chain of natural Vitamin A but with locked conformation, reducing non-specific binding.

-

Hydroxymethyl Role: The -CH₂OH group at the meta-position (3') serves as a hydrogen bond donor/acceptor . In drug design, this is often used to probe specific polar pockets in the RAR-gamma or RAR-beta receptor subtypes that are not accessible to the purely hydrophobic adamantyl group found in Adapalene.

Material Science Utility

Beyond biology, 2,6-disubstituted naphthalenes are "mesogens" (liquid crystal formers).

-

Linearity: The para-like substitution (2,6) maintains high linearity, essential for nematic liquid crystal phases.

-

H-Bonding: The acid and alcohol groups allow for supramolecular assembly via hydrogen bonding, potentially forming dimers or polymer networks.

Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) breakdown comparing the target molecule to established retinoids.

References

-

Chemical Source & Identity: ChemSrc. (2025). CAS 1349717-33-4 Entry.[2] Retrieved from [Link][3]

-

Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Retinoid SAR Context: Dawson, M. I., & Zhang, X. K. (2002). Discovery and design of retinoic acid receptor and retinoid X receptor class- and subtype-selective synthetic analogs of all-trans-retinoic acid and 9-cis-retinoic acid. Current Medicinal Chemistry, 9(6), 623–637. Retrieved from [Link]

Solubility Profiling and Solvation Dynamics of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic Acid: A Technical Guide

Executive Summary

The rational design of drug formulations and in vitro assays relies heavily on the precise understanding of a compound's solvation thermodynamics. The compound 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid ()[1] represents a complex biaryl system featuring a highly lipophilic naphthoic acid core conjugated with a hydrogen-bonding hydroxymethylphenyl moiety. This whitepaper provides a comprehensive analysis of its solubility behavior in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). By dissecting the causality behind solvent-solute interactions, this guide establishes a self-validating framework for researchers to predict, measure, and utilize the solubility profiles of advanced synthetic intermediates.

Structural Analysis & Solvation Thermodynamics

To predict the solubility of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid, we must first deconstruct its molecular architecture. The molecule presents a thermodynamic competition between its rigid, hydrophobic crystal lattice and its polar functional groups.

-

The Biaryl Naphthoic Core: The extended

-conjugated system drives strong intermolecular -

The Hydrogen-Bonding Domains: The molecule possesses two distinct polar regions—a carboxylic acid (-COOH) and a primary alcohol (-CH2OH). These groups act as both hydrogen-bond donors and acceptors.

Why DMSO Outperforms Methanol:

DMSO is a polar aprotic solvent with a high dielectric constant (

Conversely, Methanol (

Comparative Solubility Profiles

Due to the proprietary nature of this specific synthetic intermediate, exact empirical data is often extrapolated from closely related structural analogs (e.g., 1-Hydroxy-2-naphthoic acid[4] and Adapalene Impurity 1[3]). The following table synthesizes the predictive quantitative solubility data based on these established solvation principles.

Table 1: Estimated Solubility and Solvation Parameters

| Solvent | Classification | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| DMSO | Polar Aprotic | 46.7 | 10.0 - 25.0 | Strong H-bond acceptance; high dispersive interactions. |

| Methanol | Polar Protic | 32.7 | 1.0 - 5.0 | Amphoteric H-bonding; limited hydrophobic solvation. |

| Water | Polar Protic | 80.1 | < 0.01 | Extreme hydrophobic penalty; lattice disruption failure. |

Mechanistic Solvation Pathways

The logical relationship between the solvent's physicochemical properties and the resulting solubility state is visualized below.

Figure 1: Thermodynamic solvation pathways of the biaryl naphthoic acid in DMSO vs. Methanol.

Standardized Experimental Protocol: Thermodynamic Shake-Flask Method

To empirically validate the solubility of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid, researchers must employ a self-validating system. The traditional shake-flask method, coupled with HPLC-UV quantification, ensures thermodynamic accuracy while preventing false positives caused by supersaturation or sub-visible particulates.

Step-by-Step Methodology

-

Solid Addition (Saturation): Add an excess amount of the compound (e.g., 20 mg) to 1.0 mL of the target solvent (DMSO or Methanol) in a 2.0 mL amber glass HPLC vial.

-

Causality: Amber glass prevents UV-induced degradation of the naphthyl system. Excess solid ensures the system exceeds the saturation point, a thermodynamic prerequisite for measuring true equilibrium solubility.

-

-

Isothermal Equilibration: Seal the vials and agitate at 500 RPM on a thermoshaker at exactly 25.0 ± 0.1 °C for 24 to 48 hours.

-

Causality: Solubility is highly temperature-dependent. Precise thermal control prevents supersaturation artifacts, while the 48-hour window ensures crystal lattice dissolution reaches a dynamic equilibrium with the bulk solvent.

-

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25.0 °C.

-

Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic biaryl compounds exhibit non-specific binding to PTFE or nylon filter membranes, which artificially depletes the solute concentration and yields false-low solubility values.

-

-

Matrix Matching & Dilution: Carefully aspirate the clear supernatant and perform a serial dilution (e.g., 1:100) into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Causality: Injecting pure DMSO directly into a reversed-phase HPLC system causes severe solvent-front distortion and risks on-column precipitation. Matrix matching validates the chromatography by maintaining peak integrity.

-

-

HPLC-UV Quantification: Analyze the diluted samples using a validated HPLC-UV method (detection at ~254 nm). Calculate concentration against a multi-point calibration curve.

-

Causality: UV detection provides high specificity for the extended

-conjugated naphthyl system, ensuring the quantified signal is free from background solvent interference.

-

Figure 2: Self-validating shake-flask methodology for high-throughput solubility determination.

Assay Design & Formulation Implications

For drug development professionals utilizing 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid in biological assays, the choice of stock solvent is critical.

-

In Vitro Assays: Stock solutions should be prepared in DMSO at concentrations up to 10 mM. When diluting into aqueous assay buffers, ensure the final DMSO concentration remains below 1% (v/v) to prevent compound precipitation and cellular toxicity.

-

Analytical Standard Prep: Methanol serves as an excellent intermediate diluent for LC-MS/MS or HPLC workflows, as its lower viscosity and higher volatility compared to DMSO result in superior electrospray ionization (ESI) efficiency and better chromatographic peak shapes.

References

-

Synchemia Research Chemical. "Certificate of Analysis - Synchemia (Adapalene Impurity 1)." Available at: [Link]

Sources

The Strategic Role of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid (CAS 1349717-33-4) in Biaryl Drug Discovery

Executive Summary

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid is a highly specialized biaryl building block utilized in the synthesis of advanced therapeutics and functional materials. Featuring a rigid naphthalene core substituted with a carboxylic acid and a functionalized phenyl ring, this compound is a critical intermediate in the development of Retinoic Acid Receptor (RAR) modulators[1]. This technical guide provides a comprehensive analysis of its chemical identity, pharmacophore significance, and the optimized synthetic methodologies required for its preparation.

Chemical Identity and Structural Profiling

The compound is officially designated by its CAS Registry Number 1349717-33-4 [2]. Structurally, it consists of a 2-naphthoic acid moiety with a 3-(hydroxymethyl)phenyl group covalently linked at the 6-position. This specific substitution pattern is highly sought after in medicinal chemistry for its unique steric and electronic properties.

Table 1: Chemical Identifiers & Physical Data

| Attribute | Value |

| Chemical Name | 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid |

| CAS Registry Number | 1349717-33-4 |

| Molecular Formula | C₁₈H₁₄O₃ |

| Molecular Weight | 278.30 g/mol |

| SMILES | O=C(O)c1ccc2cc(c3cccc(CO)c3)ccc2c1 |

| InChI | InChI=1S/C18H14O3/c19-11-12-2-1-3-13(8-12)16-5-6-17-10-15(18(20)21)4-7-14(17)9-16/h1-10,19H,11H2,(H,20,21) |

Pharmacophore Analysis and RAR Pathway Modulation

The 6-substituted-2-naphthoic acid scaffold is a "privileged structure" in pharmacology. It serves as a conformationally restricted bioisostere of the flexible polyene chain found in endogenous all-trans retinoic acid (atRA)[3].

Causality in Structural Design:

The carboxylic acid at the 2-position acts as the critical hydrogen-bond donor/acceptor, anchoring the molecule to polar residues (e.g., Arg278, Ser289) within the RAR ligand-binding domain[1]. The extended biaryl system projects deep into the lipophilic pocket of the receptor. The addition of the 3-(hydroxymethyl) moiety provides a unique vector for hydrogen bonding or further synthetic elaboration (such as etherification or oxidation), allowing researchers to fine-tune RAR

Retinoic Acid Receptor (RAR) signaling pathway activation by biaryl naphthoic acid modulators.

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the naphthalene core and the phenyl ring is exclusively achieved via Palladium-catalyzed [5].

Mechanistic Causality: This specific coupling technique is chosen because of its exceptional functional group tolerance. The catalytic cycle avoids the need to use protecting groups on the sensitive carboxylic acid and benzylic alcohol moieties.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 6-bromo-2-naphthoic acid.

-

Transmetalation: The inorganic base (e.g., K₂CO₃) coordinates with (3-(hydroxymethyl)phenyl)boronic acid, forming a reactive, electron-rich boronate complex that transfers the aryl group to the Pd(II) center. Water is strictly required in the solvent mixture to solubilize the base and facilitate this boronate formation[5].

-

Reductive Elimination: The complex collapses to release the biaryl product and regenerate the Pd(0) catalyst.

Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for biaryl naphthoic acid synthesis.

Table 2: Suzuki-Miyaura Optimization Matrix

Quantitative data summarizing the impact of reaction parameters on biaryl naphthoic acid yield.

| Catalyst System | Solvent Ratio (v/v) | Base (Equiv) | Time (h) | Yield (%) | Purity (HPLC) |

| Pd(PPh₃)₄ (5 mol%) | Dioxane:H₂O (4:1) | K₂CO₃ (3.0) | 6 | 88% | >98% |

| Pd(dppf)Cl₂ (5 mol%) | DMF:H₂O (5:1) | K₃PO₄ (3.0) | 4 | 92% | >99% |

| Pd(OAc)₂ (5 mol%) | Toluene:H₂O (3:1) | Na₂CO₃ (3.0) | 12 | 65% | 90% |

Self-Validating Experimental Protocol

To ensure high fidelity in the synthesis of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid, the following protocol incorporates dynamic in-process controls (IPCs) to create a self-validating system.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask under a continuous argon purge. Causality: This prevents premature oxidation of the palladium catalyst by atmospheric oxygen.

-

Reagent Loading: Charge the flask with 6-bromo-2-naphthoic acid (1.0 equiv, 10 mmol) and (3-(hydroxymethyl)phenyl)boronic acid (1.2 equiv, 12 mmol). The 20% excess of boronic acid compensates for competitive protodeboronation side reactions.

-

Base & Solvent Addition: Add K₂CO₃ (3.0 equiv, 30 mmol). Introduce 50 mL of a rigorously degassed 1,4-Dioxane/Water mixture (4:1 v/v). Causality: Degassing removes dissolved oxygen, which would otherwise deactivate the Pd(0) species into catalytically dead Pd(II) oxides.

-

Catalyst Introduction: Quickly add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol) against positive argon pressure.

-

Reaction Execution: Heat the biphasic mixture to 90°C under vigorous stirring for 6 hours.

-

In-Process Control (IPC) & Validation: At t = 4 hours, extract a 50 µL aliquot. Quench with 1M HCl, extract into ethyl acetate, and analyze via HPLC (UV 254 nm).

-

Validation Check: If the 6-bromo-2-naphthoic acid peak area is >5%, the reaction has stalled. Add an additional 0.02 equiv of Pd(PPh₃)₄ and continue heating. If <5%, proceed to workup.

-

-

Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove the dioxane.

-

Precipitation (Self-Purification): Dilute the aqueous residue with 20 mL of water and wash with dichloromethane (2 x 15 mL) to remove triphenylphosphine oxide and homocoupled byproducts. Carefully acidify the aqueous layer dropwise with 2M HCl to pH 2.

-

Causality: Acidification protonates the water-soluble carboxylate salt, triggering the immediate precipitation of the neutral biaryl acid.

-

-

Isolation: Filter the resulting white/off-white precipitate, wash with cold water, and dry under high vacuum. Recrystallize from ethanol/water if final HPLC purity is <98%.

References

-

Retinoic Acid Receptor β,γ-Selective Ligands: Synthesis and Biological Activity of 6-Substituted 2-Naphthoic Acid Retinoids. Yu et al., Journal of Medicinal Chemistry (ACS Publications), 1996. URL:[Link]

-

NDA 22-320/S-002 (EPIDUO gel - Adapalene Structural Data). U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

- 1. Retinoic acid receptor beta,gamma-selective ligands: synthesis and biological activity of 6-substituted 2-naphthoic acid retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1349717-33-4 | 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid - AiFChem [aifchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Profiling of Hydroxymethyl Phenyl Naphthoic Acids: A Technical Characterization Guide

Topic: Thermodynamic Characterization of Hydroxymethyl Phenyl Naphthoic Acids Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, Process Chemists, and Crystal Engineers

Executive Summary

Hydroxymethyl phenyl naphthoic acids (HMPNAs), exemplified by 6-[4-(hydroxymethyl)phenyl]-2-naphthoic acid (CAS 1365968-44-0), represent a critical class of biaryl scaffolds in medicinal chemistry. Often utilized as advanced intermediates for retinoid receptor ligands (e.g., Adapalene analogs) and organic electronic materials, these compounds present unique thermodynamic challenges.

The interplay between the rigid, planar naphthoic core, the rotatable phenyl ring, and the hydrogen-bonding capability of the hydroxymethyl (

Structural & Thermodynamic Analysis

The Molecular Scaffold

The thermodynamic behavior of HMPNAs is governed by three distinct structural domains:

-

The Naphthoic Acid Core: Provides high lattice energy due to

- -

The Phenyl Linker: Introduces torsion angles that disrupt planarity, potentially leading to conformational polymorphism.

-

The Hydroxymethyl Tail: A critical "thermodynamic handle." Unlike a simple methyl group, the

moiety acts as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar aprotic solvents and crystal packing stability.

Predicted vs. Empirical Properties

As specific experimental data for novel derivatives is often proprietary, we establish baselines using structural analogs (2-naphthoic acid and biphenyl-4-carboxylic acid).

Table 1: Comparative Thermodynamic Baselines

| Property | 2-Naphthoic Acid (Reference) | HMPNA (Predicted Behavior) | Thermodynamic Driver |

| Melting Point ( | Increased molecular weight and intermolecular H-bonding (dimerization). | ||

| Enthalpy of Fusion ( | Additional energy required to break | ||

| pKa (Acid) | The phenyl ring is electron-withdrawing but distant; minor inductive effect. | ||

| LogP (Lipophilicity) | Phenyl addition increases lipophilicity; |

Solid-State Characterization Protocols

The primary failure mode in processing HMPNAs is the unexpected formation of solvates or metastable polymorphs during recrystallization.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine the intrinsic melting point and detect polymorphic transitions.

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried HMPNA into a Tzero aluminum pan. Crimp with a pinhole lid (allows trapped solvent escape to distinguish desolvation from melting).

-

Cycle 1 (Conditioning): Heat from

to -

Cycle 2 (Analysis): Heat from

to -

Data Analysis: Integrate the endothermic melting peak to calculate

.-

Warning: A broad endotherm prior to the sharp melting peak indicates a solid-solid transition or desolvation of a channel solvate.

-

Polymorph Screening Logic

Because the hydroxymethyl group can rotate, HMPNAs are prone to conformational polymorphism.

Caption: Polymorph screening workflow for HMPNA derivatives to ensure selection of the thermodynamically stable crystal form.

Solution Thermodynamics

Understanding the solubility of HMPNAs is critical for the Suzuki coupling purification steps often used in their synthesis.

Intrinsic Solubility ( ) Determination

The "Shake-Flask" method is the gold standard for these low-solubility acids.

Protocol:

-

Preparation: Add excess solid HMPNA to phosphate buffer (

, to ensure unionized state) and -

Equilibration: Agitate at

for 24 hours. -

Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through a 0.2

m PVDF filter (low binding). -

Quantification: Analyze via HPLC-UV (typically 254 nm for the naphthyl core).

-

Calculation:

Note: For HMPNAs, the

pKa Determination (Potentiometric Titration)

Due to the low aqueous solubility, pKa must be determined in mixed solvents (methanol/water) and extrapolated to zero organic content (Yasuda-Shedlovsky extrapolation).

-

Solvent: 30%, 40%, 50% Methanol/Water (w/w).

-

Titrant: 0.1 M KOH.

-

Plot: Linear regression of

vs.

Synthesis & Process Thermodynamics[1]

The synthesis of HMPNAs typically involves a Suzuki-Miyaura coupling between a halo-naphthoic acid and a hydroxymethylphenylboronic acid. The thermodynamics of this reaction dictate the impurity profile.

Caption: Synthetic pathway for HMPNA (CAS 1365968-44-0). The acidification step is thermodynamically controlled to precipitate the free acid.

Purification Thermodynamics

The final crystallization is driven by the huge solubility difference between the ionized salt (at

-

Thermodynamic Trap: Rapid acidification can trap impurities in the crystal lattice (occlusion).

-

Solution: Perform "Reverse Addition" (adding the salt solution slowly into the acid) to maintain a constant low supersaturation, favoring the growth of the stable polymorph.

References

-

NIST Chemistry WebBook. 2-Naphthalenecarboxylic acid (2-Naphthoic acid) Thermochemical Data. National Institute of Standards and Technology. [Link]

-

Roux, M. V., et al. "Energetics of naphthalene derivatives, IV: a calorimetric and calculational thermochemical study of the isomeric naphthalenemethanols." Molecular Physics, 2010. [Link]

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard text for pKa/LogP methodology).

- Burger, A., & Ramberger, R. "On the polymorphism of pharmaceuticals and other molecular crystals. I." Microchimica Acta, 1979. (Foundational text for thermodynamic stability rules).

Unlocking the Pharmacological Profile of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic Acid: A Technical Guide to Target Deconvolution

Executive Summary

The compound 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid (CAS 1349717-33-4) belongs to the highly privileged 6-aryl-2-naphthoic acid class of synthetic retinoids. While empirical high-throughput screening data on this specific molecule is scarce, its rigid pharmacophore shares deep structural homology with well-characterized clinical and investigational agents, such as Adapalene (CD271) and CD437 (AHPN).

As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the target deconvolution of this compound. By applying rigorous structure-activity relationship (SAR) principles, we can predict its dual-track biological targets: the canonical Retinoic Acid Receptors (RARs) and the non-canonical TR3/Nur77 apoptotic pathways . This guide provides the theoretical rationale, expected quantitative profiles, and self-validating experimental workflows required to validate these targets in vitro.

Structural Rationale & Pharmacophore Analysis

To understand the biological targets of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid, we must deconstruct its molecular architecture. The causality behind its target selectivity lies in two distinct structural domains:

-

The 2-Naphthoic Acid Core: This rigid, planar bicyclic system acts as a bioisostere for the

-ionone ring and polyene chain found in all-trans retinoic acid (ATRA). It anchors the molecule deep within the hydrophobic pocket of the RAR ligand-binding domain (LBD)[1]. -

The 6-Position Substitution: The 3-(hydroxymethyl)phenyl moiety dictates the molecule's isotype selectivity. In classic RAR

-selective agonists like CD437, a bulky adamantyl group forces specific conformational changes in the LBD. Replacing the adamantyl group with a 3-(hydroxymethyl)phenyl group reduces steric bulk but introduces a potent hydrogen bond donor/acceptor. This hydroxymethyl group is hypothesized to interact directly with polar residues (such as Met272) in the RAR

Canonical Biological Targets: Retinoic Acid Receptors (RARs)

The primary canonical targets for 6-aryl-2-naphthoic acids are the nuclear Retinoic Acid Receptors (RAR

Mechanism of Action

Upon binding to the RAR LBD, the ligand induces a conformational shift in the activation function 2 (AF-2) helix (Helix 12). This structural rearrangement facilitates the heterodimerization of RAR with the Retinoid X Receptor (RXR). The resulting RAR-RXR complex recruits coactivator proteins (such as SRC-1 or SRC-2) and binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, driving cellular differentiation and arresting proliferation[1].

Canonical RAR signaling pathway activated by 6-aryl-2-naphthoic acids.

Non-Canonical Targets: TR3/Nur77 and Apoptosis

A defining characteristic of specific 6-aryl-2-naphthoic acids (most notably CD437) is their ability to induce rapid, RAR-independent apoptosis in malignant cells. Given the structural homology, 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid must be evaluated for atypical apoptotic activity.

Mechanism of Action

Instead of acting solely as a transcription factor, the compound induces the expression and subsequent nucleocytoplasmic translocation of the orphan nuclear receptor TR3 (Nur77) . TR3 migrates from the nucleus to two critical organelles:

-

Mitochondria: TR3 binds to Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic molecule, triggering cytochrome c release[3].

-

Endoplasmic Reticulum (ER): TR3 interacts with TRAP

at the ER, leading to severe Ca

Non-canonical TR3/Nur77-mediated apoptotic pathway independent of RAR.

Quantitative Data Interpretation: Expected Pharmacological Profile

Based on the structure-affinity relationships established for the 6-aryl-2-naphthoic acid class, we can project the quantitative binding and functional profile of the target compound. The table below summarizes the expected data against known benchmarks[1].

| Compound | RAR | RAR | RAR | TR3-Mediated Apoptosis |

| ATRA (Endogenous) | 15 | 10 | 12 | No |

| Adapalene (CD271) | 1100 | 34 | 130 | No |

| CD437 (AHPN) | 6500 | 2480 | 77 | Yes (High Efficacy) |

| 6-(3-HMP)-2-NA (Predicted) | >1000 | 50 - 150 | 50 - 150 | Yes (Moderate Efficacy) |

Note: The predicted profile suggests RAR

Experimental Methodologies for Target Validation

To empirically validate these targets, we must deploy self-validating experimental systems. The following protocols are engineered to eliminate false positives caused by compound auto-fluorescence or artifactual cell lysis.

Protocol 1: Time-Resolved FRET (TR-FRET) Coactivator Recruitment Assay

Rationale: Standard fluorescence assays are often confounded by the intrinsic auto-fluorescence of conjugated aromatic systems like naphthoic acids. TR-FRET utilizes a time delay to eliminate background fluorescence, providing a highly accurate measure of direct ligand binding and subsequent coactivator recruitment[5].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 2X working solution containing GST-tagged RAR

-LBD (5 nM final) and Terbium (Tb)-labeled anti-GST antibody (5 nM final) in TR-FRET Coregulator Buffer (10 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.1% BSA, pH 7.5). -

Ligand Titration: Serially dilute 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid in DMSO. Transfer to a 384-well low-volume assay plate to achieve a final concentration range of 10

M to 0.1 nM (maintain a constant 1% DMSO final concentration across all wells). Include ATRA as a positive control and 1% DMSO as a negative vehicle control. -

Coactivator Addition: Add a 2X solution of Fluorescein-labeled SRC-1 peptide (100 nM final) to the wells.

-

Incubation: Seal the plate and incubate at room temperature (20–23°C) for 2 hours, strictly protected from light.

-

Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm. Measure emission at 495 nm (Tb background) and 520 nm (Fluorescein FRET signal) after a 100

s delay. -

Validation: Calculate the 520/495 emission ratio. A dose-dependent increase in the ratio confirms RAR

agonism. The assay is validated if the Z'-factor of the ATRA control is >0.5.

Protocol 2: Subcellular Fractionation and Immunoblotting for TR3 Translocation

Rationale: To prove the compound activates the non-canonical apoptotic pathway, we must physically track the migration of TR3 from the nucleus to the ER and mitochondria. Using compartment-specific loading controls ensures that the observed translocation is not a byproduct of poor cellular fractionation[3].

Step-by-Step Methodology:

-

Cell Treatment: Culture HepG2 or A549 carcinoma cells to 70% confluence. Treat with 5

M of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid for 12 hours. Use CD437 as a positive control. -

Cell Lysis: Harvest cells and resuspend in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl

, 10 mM KCl, pH 7.9) supplemented with protease inhibitors. Homogenize using a Dounce homogenizer (30 strokes). -

Differential Centrifugation:

-

Centrifuge at 1,000 × g for 10 min. The pellet contains the Nuclear Fraction .

-

Centrifuge the supernatant at 10,000 × g for 20 min. The pellet contains the Mitochondrial Fraction .

-

Ultracentrifuge the remaining supernatant at 100,000 × g for 1 hour. The pellet contains the ER Fraction .

-

-

Immunoblotting: Resolve fractions via SDS-PAGE and transfer to PVDF membranes.

-

Validation Probing: Probe membranes with anti-TR3/Nur77 antibodies. Crucially, validate fraction purity by probing with compartment-specific markers: Lamin B1 (Nucleus), VDAC (Mitochondria), and Calnexin (ER). The appearance of TR3 bands in the VDAC and Calnexin-positive lanes confirms activation of the non-canonical apoptotic pathway.

References

- Synthesis, structure-affinity relationships, and biological activities of ligands binding to retinoic acid receptor subtypes.

- 1FCZ: ISOTYPE SELECTIVITY OF THE HUMAN RETINOIC ACID NUCLEAR RECEPTOR HRAR.

- Involvement of TR3/Nur77 translocation to the endoplasmic reticulum in ER stress-induced apoptosis.

- .

- LanthaScreen TR-FRET Retinoic Acid Receptor beta Coactivator Assay.

Sources

- 1. Synthesis, structure-affinity relationships, and biological activities of ligands binding to retinoic acid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Involvement of TR3/Nur77 translocation to the endoplasmic reticulum in ER stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The orphan nuclear receptor TR3/Nur77 regulates ER stress and induces apoptosis via interaction with TRAPγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Note: Synthesis Protocol for 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid

Introduction & Mechanistic Rationale

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid (CAS: 1349717-33-4) is a highly functionalized biaryl building block. Molecules featuring a substituted naphthoic acid backbone are of significant interest in drug discovery, particularly as atypical retinoids (arotinoids) that exhibit antiproliferative and apoptosis-inducing properties[1], and as potent lactate dehydrogenase inhibitors[2].

The most robust method for constructing this specific biaryl architecture is the Palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromo-2-naphthoic acid and (3-(hydroxymethyl)phenyl)boronic acid[3].

Causality in Experimental Design:

-

Free Acid vs. Ester Coupling: While many protocols protect the carboxylic acid as a methyl ester prior to coupling, direct coupling of the free 6-bromo-2-naphthoic acid is highly efficient and eliminates the need for a subsequent saponification step, streamlining the workflow.

-

Base Stoichiometry: Because the starting material contains a free carboxylic acid (pKa ~4.0), it will rapidly consume one equivalent of the inorganic base to form a water-soluble carboxylate[4]. Therefore, a minimum of 3.0 equivalents of base (e.g., K₂CO₃) is required: one to deprotonate the naphthoic acid, and two to facilitate the transmetalation step by converting the boronic acid into a reactive, electron-rich boronate complex[3].

-

Degassing: Palladium(0) is highly sensitive to atmospheric oxygen, which can irreversibly oxidize the active catalyst to a Pd(II) dead-end complex or promote the homocoupling of the boronic acid. Rigorous degassing via argon sparging or freeze-pump-thaw cycles is mandatory[5].

Caption: Suzuki-Miyaura catalytic cycle for 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid synthesis.

Materials and Reagents

| Reagent | Role | Equivalents | Amount (for 10 mmol scale) |

| 6-Bromo-2-naphthoic acid | Electrophile | 1.0 eq | 2.51 g (10.0 mmol) |

| (3-(Hydroxymethyl)phenyl)boronic acid | Nucleophile | 1.2 eq | 1.82 g (12.0 mmol) |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.05 eq | 408 mg (0.5 mmol) |

| K₂CO₃ | Base | 3.0 eq | 4.15 g (30.0 mmol) |

| 1,4-Dioxane / H₂O (4:1 v/v) | Solvent | N/A | 50 mL |

Note: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ due to its bidentate ligand framework, which accelerates reductive elimination and is highly tolerant of free hydroxyl and carboxyl groups[3].

Step-by-Step Experimental Protocol

This workflow incorporates a self-validating acid-base extraction system. By exploiting the pH-dependent solubility of the carboxylic acid product, we can selectively partition impurities away from the target molecule without relying solely on chromatography[2].

Step 1: Reaction Setup

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-naphthoic acid (2.51 g, 10.0 mmol), (3-(hydroxymethyl)phenyl)boronic acid (1.82 g, 12.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol).

-

Add the Pd(dppf)Cl₂ catalyst (408 mg, 0.5 mmol). Perform this step rapidly to minimize moisture/air exposure.

-

Add 50 mL of a pre-mixed 1,4-Dioxane/H₂O (4:1 v/v) solvent system.

Step 2: Degassing (Critical Step)

-

Seal the flask with a rubber septum.

-

Submerge a long needle into the reaction mixture and sparge with dry Argon gas for at least 15 minutes while stirring gently.

-

Alternatively, perform three consecutive Freeze-Pump-Thaw cycles to ensure complete removal of dissolved oxygen[5].

Step 3: Cross-Coupling Reaction

-

Replace the sparging needle with an Argon balloon to maintain a positive inert atmosphere.

-

Transfer the flask to a pre-heated oil bath at 90 °C.

-

Stir vigorously for 12–18 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 10% MeOH in CH₂Cl₂ with 1% Acetic Acid). The starting bromide should be completely consumed[2].

Step 4: Self-Validating Acid-Base Workup

-

Cool the reaction mixture to room temperature. Dilute with 50 mL of distilled water and 50 mL of Ethyl Acetate (EtOAc).

-

Transfer to a separatory funnel and shake. Logic Check: At this basic pH (>9), the product exists as a water-soluble potassium carboxylate. The organic (EtOAc) layer will contain neutral impurities, including homocoupled boronic acid and residual catalyst ligands.

-

Discard the organic layer. Wash the aqueous layer with an additional 30 mL of EtOAc to ensure complete removal of lipophilic impurities.

-

Carefully acidify the aqueous layer by dropwise addition of 2M HCl until the pH reaches ~2. Observation: The aqueous layer will turn cloudy as the free 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid precipitates[6].

-

Extract the acidified aqueous layer with fresh EtOAc (3 × 50 mL). The product will now partition into the organic phase.

Step 5: Isolation and Purification

-

Combine the organic extracts from Step 4.5, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify via recrystallization from hot Ethanol/Water or via flash column chromatography (Silica gel, CH₂Cl₂/MeOH gradient) to afford the pure title compound[7].

Caption: Step-by-step experimental workflow featuring the self-validating acid-base extraction.

Reaction Optimization Data

The success of the Suzuki coupling for naphthoic acids is highly dependent on the choice of base and solvent system[3]. The table below summarizes typical optimization parameters for this specific transformation:

| Catalyst | Base (3.0 eq) | Solvent System | Temp (°C) | Yield (%) | Notes |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 65% | Moderate yield; sluggish transmetalation. |

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O (3:1) | 85 | 78% | Good yield; requires longer reaction time. |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | >85% | Optimal; rapid conversion, easy workup. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 82% | Excellent for sterically hindered substrates. |

References

-

BenchChem. "Application Note: Protocol for Suzuki Coupling of 1-Methoxy-4-bromo-2-naphthoic acid." BenchChem Application Notes. 3

-

Deck, L. M., et al. "Synthesis of Naphthoic Acids as Potential Anticancer Agents." Synlett, vol. 30, no. 1, 2019, pp. 104-108. 2

-

Dawson, M. I., et al. "Highly Twisted Adamantyl Arotinoids: Synthesis, Antiproliferative Effects and RXR Transactivation Profiles." European Journal of Medicinal Chemistry, vol. 44, no. 6, 2009, pp. 2434–2446. 5

-

Ushakou, D., et al. "Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 228, 2019, 117854.4

-

QuickCompany Patents. "Novel Process For Preparation Of Adapalene (Suzuki Coupling of Naphthoic Acids)." Patent WO2008126104A2. 6

-

ChemicalBook. "2-Naphthoic acid synthesis from 6-Bromo-2-naphthoic acid." ChemicalBook Synthetic Routes. 7

Sources

- 1. Highly Twisted Adamantyl Arotinoids: Synthesis, Antiproliferative Effects and RXR Transactivation Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly Twisted Adamantyl Arotinoids: Synthesis, Antiproliferative Effects and RXR Transactivation Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 7. 2-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-2-Naphthoic Acids

Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction & Strategic Rationale

The synthesis of 6-aryl-2-naphthoic acids is of critical importance in medicinal chemistry, most notably in the production of third-generation topical retinoids such as Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid). Historically, the commercial synthesis of these scaffolds relied heavily on Negishi or Grignard-based cross-coupling methodologies[1],[2].

While effective, these legacy processes present significant challenges for large-scale manufacturing. They require strictly anhydrous conditions, involve highly exothermic organomagnesium formations with runaway risks, and utilize stoichiometric amounts of hygroscopic zinc chloride (

To circumvent these limitations, modern process chemistry has shifted toward Suzuki-Miyaura cross-coupling [1]. This Application Note details an optimized, highly scalable Suzuki-Miyaura protocol utilizing potassium trifluoroborate salts. This approach offers superior functional group tolerance, operates under mild aqueous-organic conditions, and provides a self-validating, high-yielding pathway to 6-aryl-2-naphthoic acids[5],[6].

Mechanistic Insights & Causality (E-E-A-T)

The success of this protocol hinges on three critical process optimizations:

A. Selection of the Boron Species: Trifluoroborates vs. Boronic Acids

Traditional Suzuki couplings utilize arylboronic acids. However, boronic acids are prone to forming boroxines (cyclic anhydrides) upon dehydration, leading to indeterminate stoichiometry and purification difficulties[3],[6]. By converting the intermediate boronic acid to a potassium trifluoroborate salt (

B. Catalyst and Ligand Architecture

The coupling of sterically hindered, deactivated aryl bromides (such as 6-bromo-2-naphthoic acid) requires a highly active catalyst. We utilize Palladium acetate (

C. Biphasic Solvent System (THF/Water) and Base

The reaction employs a THF/Water solvent mixture with Potassium Hydroxide (KOH)[1]. THF provides necessary solubility for the bulky adamantyl-substituted organic substrates. Water is strictly required to dissolve the inorganic base and to facilitate the controlled hydrolysis of the trifluoroborate salt into the reactive boronate species required for transmetalation.

Caption: Workflow for the synthesis of 6-aryl-2-naphthoic acids via Suzuki cross-coupling.

Comparative Data: Reaction Optimization

The following table summarizes the quantitative data driving the selection of the optimized conditions, comparing traditional boronic acid routes with the advanced trifluoroborate methodology[3],[7],[6].

| Boron Precursor | Catalyst System | Base / Solvent | Yield (%) | Key Process Observation |

| Arylboronic Acid | 65 - 70% | Incomplete conversion; significant protodeboronation observed. | ||

| Arylboronic Acid | 78 - 82% | Improved kinetics, but variable stoichiometry due to boroxines. | ||

| Aryl- | KOH / THF- | > 90% | High purity (>99%); stable precursor; robust scalability. | |

| Aryl- | Monolithic Pd Reactor | KOH / EtOH- | 92% | Excellent for continuous flow manufacturing[7]. |

Catalytic Mechanism

The diagram below illustrates the self-regenerating catalytic cycle of the Suzuki-Miyaura coupling under these specific conditions.

Caption: Mechanism of the Pd-catalyzed Suzuki-Miyaura coupling for naphthoic acid derivatives.

Experimental Protocol

This step-by-step methodology details the preparation of Adapalene as a representative 6-aryl-2-naphthoic acid. The protocol is designed to be self-validating, incorporating specific visual and analytical checkpoints[1],[5].

Part A: Preparation of 3-Adamantyl-4-methoxyphenyl Potassium Trifluoroborate

-

Lithiation: Charge a dry, argon-purged reaction vessel with 2-(1-adamantyl)-4-bromoanisole (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C.

-

Metal-Halogen Exchange: Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv) while maintaining the internal temperature below -70 °C. Stir for 1 hour.

-

Borylation: Add triisopropyl borate (

, 1.5 equiv) dropwise. Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to 0 °C. -

Trifluoroborate Formation: Quench the reaction by adding a saturated aqueous solution of Potassium Hydrogen Difluoride (

, 3.0 equiv)[5]. -

Validation Checkpoint: Maintain stirring at 0–5 °C for 1 hour. The successful formation of the product is visually confirmed by the precipitation of a dense, white crystalline solid[5].

-

Isolation: Filter the solid, wash sequentially with cold THF and water, and dry under vacuum at 40 °C to afford the stable trifluoroborate salt.

Part B: One-Pot Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a clean reaction vessel, add 6-bromo-2-naphthoic acid (1.0 equiv), 3-adamantyl-4-methoxyphenyl potassium trifluoroborate (1.1 equiv), Palladium acetate (0.02 equiv), and JohnPhos ligand (0.04 equiv)[1].

-

Solvent & Base Addition: Add a degassed mixture of THF and Water (1:1 v/v). Follow with the addition of Potassium Hydroxide (KOH, 3.0 equiv)[1].

-

Coupling: Heat the biphasic mixture to 60–75 °C under vigorous stirring for 6–10 hours[1].

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) or HPLC. The reaction is deemed complete upon the total disappearance of the 6-bromo-2-naphthoic acid starting material[1].

-

Workup & Catalyst Removal: While still hot (approx. 60 °C), pass the reaction mass through a pad of Hyflo Supercel (Celite) to remove precipitated palladium black[1]. Wash the pad with hot THF.

-

Product Precipitation: Cool the filtrate to 25–30 °C. Dilute with additional water and slowly acidify the aqueous layer using 50% dilute Hydrochloric Acid (HCl) until a pH of 2-3 is reached[1].

-

Validation Checkpoint: Acidification will trigger the immediate precipitation of the crude 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid[1].

-

Isolation & Drying: Filter the precipitated mass, wash thoroughly with water until the filtrate reaches a neutral pH, and dry at 70–75 °C until a constant weight is achieved[1].

-

Expected Yield & Purity: >83% yield; HPLC purity >99.0%[1].

References

- Novel Process for Preparation of Adapalene (WO 2008/126104 A2 / WO 2006/108717). World Intellectual Property Organization / Google Patents.

-

A High Yield and Pilot-Scale Process for the Preparation of Adapalene . Organic Process Research & Development, 2006, 10(2), 285–288. URL:[Link]

-

Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors . Catalysts, 2019, 9(3), 300. URL:[Link]

Sources

- 1. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 6. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Reduction of esters to hydroxymethyl groups in naphthoic acid scaffolds

Application Note: Precision Reduction of Naphthoic Esters to Hydroxymethyl Scaffolds

Executive Summary

The transformation of naphthoic acid esters to hydroxymethyl groups (naphthalenemethanols) is a pivotal "gateway" reaction in medicinal chemistry. These alcohol moieties serve as essential handles for installing linkers, converting to electrophiles (halides/mesylates) for coupling, or acting as bioisosteres for benzyl alcohols.

However, the naphthalene ring introduces unique challenges compared to simple phenyl systems: solubility limitations due to

Strategic Analysis: The Naphthalene Challenge

Before selecting a reagent, the specific topology of the substrate must be analyzed. The reactivity of the ester carbonyl is heavily influenced by its position on the fused ring system.

-

The 2-Naphthyl Position: Sterically similar to a meta- or para-substituted benzoate. The carbonyl is accessible, allowing reductions to proceed rapidly at 0°C or Room Temperature (RT).

-

The 1-Naphthyl Position (The Peri-Effect): This is the critical failure point for standard protocols. The ester group at C1 experiences significant steric repulsion from the proton at C8 (peri-position). This prevents the carbonyl from achieving coplanarity with the ring, reducing conjugation but severely hindering nucleophilic attack.

-

Implication: Reductions at the 1-position often require higher temperatures (reflux) or stronger hydrides compared to the 2-position.

-

Decision Matrix: Reagent Selection

Use the following logic flow to select the optimal reducing system for your scaffold.

Figure 1: Decision tree for selecting the reduction strategy based on substrate topology and functional group tolerance.

Mechanistic Grounding

Understanding the role of the cation is vital for optimization. While the hydride (

-

Why LiBH4 works when NaBH4 fails: The lithium cation (

) is a stronger Lewis acid than sodium (

Validated Protocols

Protocol A: The "Workhorse" Reduction (LiAlH4)

Best for: Robust substrates, 1-naphthyl esters requiring forcing conditions, and total reduction of all carbonyls.

Solvent Note: THF is preferred over Diethyl Ether (

Materials:

-

Substrate: Methyl 1-naphthoate (or derivative)

-

Reagent: Lithium Aluminum Hydride (2.4 M in THF or solid)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and N2 inlet.

-

Reagent Prep: Charge RBF with LiAlH4 (1.5 equiv for 2-naphthyl; 2.0 equiv for 1-naphthyl). Add anhydrous THF to create a ~0.5 M suspension. Cool to 0°C.[2][3][4][5][6]

-

Addition: Dissolve the naphthoic ester in minimal THF. Add dropwise to the LiAlH4 suspension.[6][7]

-

Observation: Gas evolution (

) will occur.[5]

-

-

Reaction:

-

The Fieser Workup (Critical): Do NOT use acid workup (causes emulsions with aluminum salts). Use the 1:1:3 method [2].

-

Cool mixture to 0°C.

-

Dilute with

(helps precipitate salts). -

Add x mL Water (where x = grams of LiAlH4 used). Add slowly!

-

Add x mL 15% NaOH .

-

Add 3x mL Water .

-

-

Isolation: Warm to RT and stir for 15 mins. A white, granular precipitate (lithium aluminate) will form. Filter through Celite.[2] Concentrate filtrate to yield the crude alcohol.

Protocol B: The Chemoselective Reduction (LiBH4)

Best for: Substrates containing nitriles, nitro groups, or halides that would be reduced/dehalogenated by LiAlH4.

Step-by-Step:

-

Setup: Dry RBF under

. -

Solvation: Dissolve ester (1.0 equiv) in anhydrous THF (0.5 M).

-

Addition: Add LiBH4 (2.0 equiv) as a solution in THF (commercially available 2.0 M).

-

Note: LiBH4 is slower than LAH.

-

-

Activation:

-

If reaction is sluggish at RT (common for 1-naphthyl esters), add 1-2 equiv of Methanol dropwise. This forms active species

which are more powerful reducing agents, or simply heat to reflux [3].

-

-

Quench: Cool to 0°C. Add Acetone (quenches excess hydride) followed by sat.

.

Data & Comparison

The following table summarizes expected outcomes for naphthoic ester reductions.

| Feature | LiAlH4 (Protocol A) | LiBH4 (Protocol B) | NaBH4 + MeOH |

| Reactivity | Very High | Moderate | Low-Moderate |

| 1-Naphthyl Sterics | Overcomes via Reflux | Requires Reflux/Time | Often Incomplete |

| Selectivity | Poor (Reduces nitriles/amides) | Excellent (Preserves nitriles) | Good |

| Solvent | THF/Ether | THF | THF/MeOH |

| Safety Hazard | Pyrophoric, H2 evolution | Flammable, H2 evolution | Mild H2 evolution |

| Workup | Fieser (Granular solid) | Aqueous Extraction | Aqueous Extraction |

Troubleshooting & Optimization

Issue: "The Naphthalene Crash" (Solubility)

Naphthalene intermediates often precipitate during the reaction, coating the hydride reagent and stopping conversion.

-

Solution: Switch solvent to 2-MeTHF (higher boiling point, better lipophilicity) or add a co-solvent like Toluene.

Issue: Emulsions during Workup

Aluminum salts form gelatinous

-

Solution: Strictly adhere to the Fieser 1:1:3 ratio . If an emulsion forms, add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir vigorously for 2 hours until layers separate [4].

Workflow Visualization: The Fieser Quench

Figure 2: The Fieser workup sequence to prevent emulsion formation.[7]

References

-

Steric Effects in Naphthalene: Roberts, J. D.; Caserio, M. C. Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. Link

-

Fieser Workup Protocol: Chandra, T.; Zebrowski, J. P. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chem. Health Saf. 2024.[2][5] Link[2]

-

LiBH4 Selectivity: Brown, H. C.; Narasimhan, S.; Choi, Y. M. Selective Reductions.[7] 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides. J. Org. Chem. 1982, 47, 4702-4708. Link

-

Rochelle's Salt Method: BenchChem Technical Support. Safe Quenching of Aluminum Hydride Reactions. Link

Sources

- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Magic Formulas [chem.rochester.edu]

- 3. benchchem.com [benchchem.com]

- 4. sarponggroup.com [sarponggroup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Note: Strategic Protecting Group Architectures for the Synthesis of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic Acid

Abstract & Strategic Overview

The synthesis of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid presents a classic chemoselectivity challenge common in retinoid and biaryl scaffold development. The target molecule contains two distinct oxygenated functionalities: a carboxylic acid on the naphthalene core and a primary benzylic alcohol on the phenyl ring.

While direct coupling of unprotected fragments is theoretically possible, it often results in low solubility, difficult purification (due to high polarity), and potential catalyst poisoning during the Suzuki-Miyaura cross-coupling step.

This guide details a "Double-Masking" Strategy , utilizing orthogonal protecting groups to maximize intermediate lipophilicity and purification efficiency. By protecting the carboxylic acid as a methyl ester and the alcohol as a TBDMS (tert-butyldimethylsilyl) ether , we transform polar starting materials into robust, lipophilic intermediates suitable for standard normal-phase chromatography.

Key Strategic Advantages:

-

Solubility: Methyl esters drastically improve solubility in non-polar solvents (Toluene, THF) required for efficient palladium catalysis.

-

Purification: The "Greasy" TBDMS/Methyl ester intermediate allows for high-resolution silica gel chromatography, removing palladium contaminants and deborylated byproducts before the final deprotection.

-

Orthogonality: The chosen groups allow for sequential or global deprotection, providing flexibility depending on the stability of the final API.

Retrosynthetic Logic & Pathway Design

The synthesis is convergent, assembling the biaryl axis via Palladium-catalyzed Suzuki-Miyaura coupling.

The Pathway[1][2][3][4][5]

-

Electrophile Preparation: Conversion of 6-bromo-2-naphthoic acid to Methyl 6-bromo-2-naphthoate .

-

Nucleophile Preparation: Silylation of 3-(hydroxymethyl)phenylboronic acid to 3-((tert-butyldimethylsilyloxy)methyl)phenylboronic acid .

-

Coupling: Pd-catalyzed union of the protected fragments.

-

Deprotection: Sequential hydrolysis of the ester (LiOH) and cleavage of the silyl ether (Acid/Fluoride).

Figure 1: Convergent synthesis workflow utilizing orthogonal protection strategies.

Detailed Experimental Protocols

Protocol A: Protection of the Electrophile (Esterification)

Objective: Synthesize Methyl 6-bromo-2-naphthoate to prevent acid interference with the Pd-catalyst and improve solubility.

Reagents:

-

6-Bromo-2-naphthoic acid (1.0 eq)

-

Methanol (Solvent/Reagent, anhydrous)

-

Sulfuric Acid (H₂SO₄, conc., catalytic)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-2-naphthoic acid (10.0 g, 39.8 mmol) in Methanol (100 mL) .

-

Catalysis: Carefully add conc. H₂SO₄ (1.0 mL) dropwise. The reaction is exothermic.[1]

-

Reflux: Heat the mixture to reflux (65°C) for 12 hours . The suspension should clear as the ester forms.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The acid (Rf ~0.1, streaking) should disappear, replaced by the ester (Rf ~0.6).

-

Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate to ~20 mL under reduced pressure. Pour into ice-water (200 mL) and neutralize with sat. NaHCO₃.

-

Isolation: Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 40°C.

-

Expected Yield: 90-95%[2]

-

Identity Check: ¹H NMR (CDCl₃) should show a singlet at ~3.98 ppm (OCH₃).

-

Protocol B: Protection of the Nucleophile (Silylation)

Objective: Protect the benzylic alcohol to prevent oxidation and reduce polarity. TBDMS is chosen for its stability to basic Suzuki conditions.

Reagents:

-

3-(Hydroxymethyl)phenylboronic acid (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

-

Imidazole (2.5 eq)

-

DMF (Dimethylformamide) (anhydrous)

Procedure:

-

Setup: In a dry flask under Nitrogen, dissolve 3-(Hydroxymethyl)phenylboronic acid (5.0 g, 32.9 mmol) and Imidazole (5.6 g, 82.2 mmol) in DMF (25 mL) .

-

Addition: Cool to 0°C. Add TBDMS-Cl (5.95 g, 39.5 mmol) portion-wise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4-6 hours .

-

Workup: Dilute with Diethyl Ether (150 mL) and wash with Water (3 x 50 mL) to remove DMF and imidazole hydrochloride. Wash organic layer with Brine.[3]

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

-

Note: Boronic acids can be tricky on silica. If the product is a boronic ester (due to pinacol usage), chromatography is easy. For the free boronic acid, recrystallization from Hexane/Ether is preferred.

-

Alternative: If purification is difficult, use the crude material directly in the Suzuki step, as the TBDMS group is robust.

-

Protocol C: The Suzuki-Miyaura Coupling

Objective: Form the biaryl C-C bond.

Reagents:

-

Methyl 6-bromo-2-naphthoate (1.0 eq)

-

3-(TBDMS-oxymethyl)phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Toluene/Ethanol (4:1 ratio)

Procedure:

-

Degassing: In a Schlenk flask, combine the Naphthoate Ester (1.0 eq) and Boronic Acid (1.2 eq) in Toluene/Ethanol . Sparge with Nitrogen for 15 minutes.

-

Catalyst Addition: Add Pd(PPh₃)₄ . Add the degassed Na₂CO₃ solution .

-

Reaction: Heat to 90°C for 16-24 hours under Nitrogen. The biphasic mixture requires vigorous stirring.

-

Monitoring: TLC should show the consumption of the bromo-ester.

-

Workup: Cool to RT. Separate layers. Extract aqueous layer with EtOAc. Combine organics, wash with Brine, dry over MgSO₄.

-

Purification: Flash Chromatography (Silica Gel, Hexane/EtOAc gradient). The fully protected intermediate is lipophilic and separates easily from palladium black.

Protocol D: Sequential Deprotection

Objective: Reveal the final product. We perform saponification first, then desilylation, to avoid potential esterification of the free alcohol during acid workup.

Step 1: Saponification (Ester Cleavage)

-

Dissolve the coupled product in THF/MeOH (1:1) .

-

Add LiOH (2M aqueous, 5.0 eq) .

-

Stir at 50°C for 4 hours.

-

Checkpoint: The methyl ester is cleaved.[4] The TBDMS group is generally stable to LiOH at moderate temperatures.

-

Partial Workup: Acidify carefully to pH 4 with 1M HCl. Extract the acid-silyl intermediate into EtOAc.

Step 2: Desilylation (Alcohol Release)

-

Redissolve the intermediate in THF .

-

Add TBAF (1M in THF, 1.5 eq) OR 1M HCl (aqueous) .

-

Note: Acidic cleavage (HCl/MeOH) is often cleaner for the final step as it precipitates the product.

-

Preferred Method: Add 2M HCl to the THF solution and stir at RT for 2 hours.

-

-

Final Isolation: The target molecule, 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid , will likely precipitate or can be extracted.

-

Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to achieve pharmacopoeial purity (>99.5%).

Analytical Data Summary

| Intermediate | Functional Groups | TLC Rf (Hex/EtOAc 4:1) | Key ¹H NMR Signal |

| Start 1 | Ar-Br, -COOH | 0.1 (streaks) | N/A |

| Protected 1 | Ar-Br, -COOMe | 0.60 | 3.98 ppm (s, 3H, -OMe) |

| Start 2 | Ar-B(OH)₂, -CH₂OH | 0.05 | 4.65 ppm (s, 2H, -CH₂OH) |

| Protected 2 | Ar-B(OH)₂, -CH₂OTBDMS | 0.35 | 0.10 ppm (s, 6H, Si-Me) |

| Coupled | Biaryl, -COOMe, -OTBDMS | 0.55 | Biaryl protons, -OMe, TBDMS |

| Final Product | Biaryl, -COOH, -CH₂OH | 0.15 (streaks) | 13.0 ppm (br, COOH), 5.2 ppm (t, OH) |

Troubleshooting & Optimization

Issue: Protodeboronation

-

Symptom: Recovery of unreacted Methyl 6-bromo-2-naphthoate and formation of TBDMS-benzyl alcohol (de-borylated).

-

Cause: Reaction temperature too high or base too strong.

-

Solution: Switch base to K₃PO₄ or CsF (anhydrous conditions). Lower temp to 70°C.

Issue: TBDMS Cleavage during Suzuki

-

Symptom: Appearance of free alcohol during coupling.

-

Cause: Aqueous carbonate at 90°C can slowly cleave silyl ethers.

-

Solution: This is actually acceptable if the product can be purified. If not, switch TBDMS to THP (Tetrahydropyranyl) ether, which is completely stable to base.

Issue: Palladium Removal

-

Symptom: Final product is grey or has high ppm Pd.

-

Solution: Use a Thiol-functionalized Silica scavenger (e.g., SiliaMetS® Thiol) during the filtration of the fully protected intermediate. It is much harder to remove Pd from the final free acid.

References

-

Suzuki-Miyaura Coupling Mechanism & Scope : Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Adapalene Synthesis (Analogous Chemistry) : Charpentier, B. et al. "Synthesis, Structure-Affinity Relationships, and Biological Activities of Ligands Binding to Retinoic Acid Receptor Subtypes." Journal of Medicinal Chemistry, 1995 , 38(26), 4993–5006. Link

- Protecting Groups in Organic Synthesis: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (Standard Reference Text).

-

Silyl Ether Stability : Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron, 2004 , 60(28), 5833-5871. Link

-

Palladium Scavenging Protocols : "Removal of Palladium from Organic Reaction Mixtures." Platinum Metals Review, 2002 , 46(2), 68. Link

Sources

- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. media.neliti.com [media.neliti.com]

Application Notes and Protocols for the Preparation of Supramolecular Polymers from Hydroxymethyl Naphthoic Acid Monomers

Introduction: The Promise of Naphthalene-Based Supramolecular Polymers

Supramolecular polymers, long chains of monomeric units held together by non-covalent interactions, represent a frontier in materials science and drug delivery.[1][2][3] Unlike their covalently-linked counterparts, the reversible nature of the bonds in supramolecular polymers imparts them with unique properties such as self-healing, stimuli-responsiveness, and controlled disassembly.[4][5][6] These characteristics make them highly attractive for sophisticated biomedical applications, including targeted drug delivery and tissue engineering.[6][7][8]

This guide focuses on the preparation of supramolecular polymers using hydroxymethyl naphthoic acid monomers. The naphthalene core is a particularly interesting building block for supramolecular chemistry. Its planar, aromatic structure provides a scaffold for strong π-π stacking interactions, a key driving force for self-assembly.[6][9][10] The presence of both a hydroxyl and a carboxylic acid (or a derivative like a hydroxymethyl group) on the naphthalene ring allows for the formation of robust and directional hydrogen bonds, which are crucial for the formation of stable, polymer-like structures.[3][11] The strategic placement of these functional groups can direct the self-assembly process, leading to well-defined supramolecular architectures.[1][2][4]